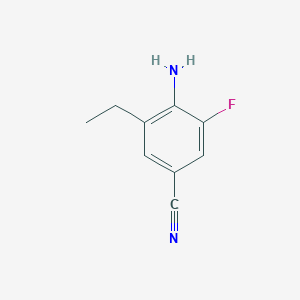
ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate is a chemical compound with the molecular formula C8H10N2O2S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate typically involves the reaction of thiophene derivatives with carbamoyl chlorides or isocyanates. One common method is the reaction of thiophene-3-thiol with ethyl isocyanate under mild conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with similar chemical properties.
Thiophene-3-carboxylic acid: A related compound with different functional groups.
Thiophene-2-thiol: A thiophene derivative with a thiol group instead of a carbamate group.
Uniqueness
Ethyl N-(thiophen-3-ylthiocarbamoyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its carbamate group enhances its stability and reactivity compared to other thiophene derivatives .
Propriétés
Numéro CAS |
66645-98-5 |
|---|---|
Formule moléculaire |
C8H10N2O2S2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
ethyl N-(thiophen-3-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C8H10N2O2S2/c1-2-12-8(11)10-7(13)9-6-3-4-14-5-6/h3-5H,2H2,1H3,(H2,9,10,11,13) |
Clé InChI |
VRRVLBAVVXOTIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=S)NC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)


![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)


![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)




